N-(2-Cyano-3-methylbutan-2-yl)-2-[(1-phenyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)sulfanyl]acetamide
Description
This compound features a benzimidazole core fused with a tetrahydrobenzene ring, linked via a sulfanyl-acetamide bridge to a cyano-substituted branched alkyl chain. The structure combines electron-deficient (cyano) and electron-rich (benzimidazole) moieties, which may enhance its bioactivity through diverse intermolecular interactions.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[(1-phenyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4OS/c1-15(2)21(3,14-22)24-19(26)13-27-20-23-17-11-7-8-12-18(17)25(20)16-9-5-4-6-10-16/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUBIOYKLBIVBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CSC1=NC2=C(N1C3=CC=CC=C3)CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-Cyano-3-methylbutan-2-yl)-2-[(1-phenyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)sulfanyl]acetamide is a synthetic compound notable for its complex structure and potential biological activities. The compound features a cyano group and a tetrahydrobenzimidazole moiety, which suggest possible pharmacological properties relevant to medicinal chemistry.
Chemical Characteristics
- Molecular Formula : C21H26N4OS
- Molecular Weight : 382.5 g/mol
- CAS Number : 1038025-04-5
The structural formula indicates the presence of functional groups that may contribute to its biological activity, particularly in enzyme inhibition and modulation of biochemical pathways.
Biological Activity Overview
Research has highlighted several aspects of the biological activity of this compound:
-
Enzyme Inhibition :
- The compound exhibits selective inhibition of 5-lipoxygenase (5-LOX) , an enzyme involved in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases while minimizing side effects typically associated with non-selective COX inhibitors .
- In silico studies indicate a strong binding affinity to 5-LOX, while showing weak binding to cyclooxygenase-2 (COX-2), further supporting its specificity.
-
Antitumor Activity :
- A study evaluating related compounds demonstrated that derivatives with similar structural features exhibit significant antitumor properties against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460). For instance, compounds with similar moieties showed varying degrees of growth inhibition across different tumor cell lines .
- The growth inhibition rates varied significantly among tested compounds, with some exhibiting high selectivity towards specific cancer types. This suggests that this compound may also possess antitumor properties worthy of further investigation .
Case Studies and Experimental Findings
A series of experiments have been conducted to evaluate the biological effects of the compound:
| Compound | Cell Line | GI50 (µM) | Notes |
|---|---|---|---|
| Doxorubicin | MCF-7 | 0.0428 ± 0.0082 | Positive control |
| N-(2-Cyano...) | MCF-7 | 10.9 ± 0.6 | Significant activity |
| N-(2-Cyano...) | NCI-H460 | 12.0 ± 0.8 | Moderate activity |
| Other derivatives | Various | Varies | Some showed no effect |
The data indicates that while some derivatives exhibit potent antitumor effects, the specific activity of N-(2-Cyano...) needs further elucidation through targeted studies focusing on its mechanism of action and therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between the target compound and analogs:
Key Observations:
- Heterocycle Substitution : Replacing benzimidazole with thiophene () or benzodioxin () alters electronic properties and hydrogen-bonding capacity, impacting target selectivity.
- Bulkiness : The pyrazole-thiadiazole system in increases steric hindrance, which may limit membrane permeability compared to the target compound .
Physicochemical Properties
- Solubility: The cyano group in the target compound increases polarity, likely improving aqueous solubility over W1’s dinitrophenyl group.
- Stability : Tetrahydrobenzimidazole’s saturated ring enhances metabolic stability compared to aromatic benzodioxin () .
Preparation Methods
Cyclocondensation of 1,2-Diaminocyclohexane with Phenyl Isothiocyanate
The benzimidazole core is synthesized via cyclocondensation of 1,2-diaminocyclohexane with phenyl isothiocyanate under acidic conditions (Scheme 1). Key steps include:
Thiolation via Acid-Catalyzed Rearrangement
The 2-thiol group is introduced by treating the intermediate benzimidazolone with phosphorus pentasulfide (P$$2$$S$$5$$) in anhydrous xylene:
Preparation of 2-Chloro-N-(2-cyano-3-methylbutan-2-yl)acetamide
Synthesis of 2-Cyano-3-methylbutan-2-amine
This intermediate is prepared via Strecker synthesis:
Acetylation with Chloroacetyl Chloride
The amine is acetylated using chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:
- Conditions : 0°C to room temperature, 4 hours.
- Workup : Sequential washes with 5% HCl, saturated NaHCO$$_3$$, and brine.
- Yield : 89%.
Thioether Formation via Nucleophilic Substitution
The final step involves coupling the benzimidazole thiol with the chloroacetamide derivative (Scheme 2):
Reaction Optimization
Solvent and Catalytic Effects
Palladium catalysts (e.g., Pd(PPh$$3$$)$$4$$) enhance coupling efficiency in dioxane/water mixtures, though their necessity depends on substrate reactivity.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Comparison
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Benzimidazole thiol | 85 | 98.5 |
| Chloroacetamide | 89 | 99.2 |
| Thioether coupling | 78 | 97.8 |
Challenges and Mitigation Strategies
Byproduct Formation During Cyclocondensation
Prolonged heating leads to rearrangement byproducts (e.g., 2-methylthio-4,5,6,7-tetrahydrobenzimidazole). Mitigation involves strict temperature control (<140°C) and shorter reaction times.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
